3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11) |
InChI Key |
RWLZVLRWZUUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
One-Pot Cascade Process (Ugi-3CR/Aza Diels-Alder/N-Acylation/Aromatization)
A highly efficient and sustainable method to prepare 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves a one-pot cascade process integrating several reaction steps:
Reaction Components and Conditions
- Starting materials: Benzylamines, aldehydes, isocyanides, and maleic anhydride.
- Catalyst: Scandium(III) triflate (3 mol%) as a Lewis acid.
- Solvent: Benzene (0.5 M concentration).
- Heating: Microwave irradiation at 65 °C, 55 W power.
- Reaction sequence: Formation of Schiff bases, iminium intermediates, 5-aminooxazoles, followed by N-acylation, aza Diels-Alder cycloaddition, and aromatization steps.
Stepwise Mechanism
- Schiff base formation: Benzylamine and aldehyde react to form imines.
- Activation and nucleophilic attack: Scandium(III) triflate activates the imine, which is attacked by the isocyanide to form nitrilium ions.
- Tautomerization: Nitrilium ions tautomerize to 5-aminooxazoles.
- Cycloaddition and acylation: 5-Aminooxazoles react with maleic anhydride via N-acylation and aza Diels-Alder cycloaddition to form an O-bridged intermediate.
- Decarboxylation and dehydration: The intermediate undergoes decarboxylation and dehydration to yield the pyrrolo[3,4-b]pyridin-5-one core.
This cascade process efficiently forms multiple new bonds with high atom economy, releasing only two molecules of water and one molecule of carbon dioxide.
Yields and Substrate Scope
- Yields range from moderate to high (20% to 95%), with the highest yields observed for substrates with electron-donating groups enhancing nucleophilicity.
- The method tolerates a variety of substituents including alkyl, aryl, fluorine, and heterocyclic groups.
- The process has been successfully applied to synthesize piperazine-linked analogues and aza-analogues of Falipamil, demonstrating versatility and medicinal relevance.
Post-Synthesis Functionalization via SN2 Reactions
To diversify the compound's structure, bromine-containing intermediates prepared via the cascade process can be subjected to nucleophilic substitution (SN2) reactions with secondary amines such as morpholine and piperazine derivatives. This step is also performed under microwave heating (80 °C, 30 minutes) in acetonitrile with triethylamine as base, yielding functionalized pyrrolo[3,4-b]pyridin-5-ones with biologically privileged linkers.
Experimental Highlights and Characterization
- The intermediates and final products have been characterized by IR, ^1H and ^13C NMR, high-resolution mass spectrometry, and elemental analysis.
- Key NMR signals include the pyridine proton at ~7.97 ppm and the aliphatic proton at the convergence point of the multicomponent reaction at ~5.30 ppm.
- Carbonyl carbons of the γ-lactam appear at ~167.1 ppm, and the aliphatic carbon at the reaction center appears at ~64.5 ppm.
- Attempts to obtain X-ray quality crystals were unsuccessful, but spectral data strongly support the proposed structures.
Summary Table of Preparation Methods
| Step/Reaction | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Schiff base formation | Benzylamine + Aldehyde, benzene, 65 °C, MW | Quantitative | Formation of imines |
| Nitrilium ion formation | + Isocyanide, Sc(OTf)3 catalyst | Quantitative | Key intermediate for oxazole formation |
| 5-Aminooxazole formation | Tautomerization of nitrilium ions | Quantitative | Precursor to cycloaddition |
| N-Acylation + Aza Diels-Alder | Maleic anhydride addition, cascade process | 20–95 | Formation of pyrrolo[3,4-b]pyridin-5-one core |
| SN2 functionalization | Brominated intermediate + secondary amines, MW | 30–35 | Diversification with morpholine, piperazine |
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.
Scientific Research Applications
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Derivatives
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one (Unsubstituted)
- Molecular Formula : C₇H₆N₂O
- Physical Properties : Density = 1.3 g/cm³, Boiling Point = 441.7°C, Molecular Weight = 134.135 g/mol .
6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Positional Isomers and Ring-Fusion Variants
6,7-Dihydropyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5)
- Molecular Formula : C₇H₆N₂O .
- Key Differences : The ketone group is at position 5 instead of 7, altering electronic distribution and reactivity.
Pyrrolo[2,3-c]pyridin-7-one Derivatives
Substituted Derivatives with Pharmacological Relevance
3-(Aminomethyl)-4-(2,4-dichlorophenyl)-6-(2-methoxyphenyl)-2-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Molecular Formula : C₁₈H₁₉Cl₂N₃O₂ .
- Biological Activity : Acts as a DPP4 inhibitor, with structural studies confirming interactions in the enzyme active site .
- Key Differences: Bulky substituents (dichlorophenyl, methoxyphenyl) enhance target specificity but reduce solubility compared to the simpler 3-amino analog.
Hydroxy-Substituted Analogs
Structural and Functional Analysis
Impact of Substituents on Physicochemical Properties
- Solubility: The 3-amino group enhances water solubility via hydrogen bonding, whereas alkyl or aryl groups (e.g., ethyl, dichlorophenyl) increase lipophilicity.
- Metabolic Stability: Amino groups may undergo oxidation or conjugation, while bulky substituents (e.g., dichlorophenyl) resist enzymatic degradation .
Biological Activity
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic organic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and comparative data with related compounds.
Chemical Structure and Properties
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one features a pyrrolo[3,4-b]pyridine core with an amino group at the 3-position and a saturated dihydro structure at the 5 and 6 positions, along with a carbonyl group at the 7 position. This structural configuration influences its interaction with biological targets.
Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is crucial in cognitive functions and memory processes, suggesting that modulation could provide therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease .
Furthermore, molecular docking studies have demonstrated that 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one binds effectively to proteins involved in neurological functions and cancer pathways. These interactions reveal binding affinities that support its potential therapeutic roles .
Anticancer Properties
Preliminary studies have shown that derivatives of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one exhibit cytotoxic effects against various cancer cell lines. The compound's structural analogs have been tested for their ability to inhibit tumor growth, indicating promising anti-cancer properties .
Neuroprotective Effects
The modulation of the M4 receptor not only highlights its potential in cognitive enhancement but also suggests neuroprotective effects. This could be significant in developing treatments for neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | Similar pyrrolopyridine core | Known allosteric modulator of M4 receptor |
| Pyrazolo[3,4-b]pyridine | Contains pyrazole instead of pyrrole | Exhibits different biological activities |
| Indole derivatives | Similar nitrogen-containing ring | Often used in antidepressant therapies |
| Quinolines | Contains a fused benzene ring | Known for antibacterial properties |
This comparative analysis emphasizes the distinct biological activities attributed to the unique structure of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one within the broader class of pyrrolopyridine derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolo[3,4-c]pyridine derivatives that share similarities with our compound of interest. For instance:
- Antitumor Activity : A study reported that specific pyrrolo[3,4-c]pyridine derivatives demonstrated significant antitumor activity against various cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range .
- Neuropharmacological Effects : Another research highlighted the analgesic and sedative properties of similar compounds, showcasing their potential in treating diseases related to the nervous system .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirms the pyrrolopyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (152.15 g/mol) .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
Q. Table 1: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.8–7.5 (m, aromatic H) | |
| HRMS (ESI+) | [M+H]⁺ = 153.16 (calc. 152.15) |
What safety protocols should be followed when handling this compound?
Q. Basic Safety
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
How can regiocontrol be achieved during the synthesis of derivatives?
Advanced Synthesis
RhIII-catalyzed reactions provide complete regiocontrol by directing alkenylation to the β-position of the pyridine ring. Steric and electronic effects of substituents on the picolinamide precursor further modulate selectivity .
How should researchers resolve contradictions in reported reaction yields?
Advanced Data Analysis
Discrepancies in yields (e.g., 65% vs. 78%) may arise from:
- Catalyst Loading : Higher RhIII concentrations (5 mol%) improve annulation efficiency .
- Reaction Time : Extended durations (48–72 hours) enhance conversion in stepwise reactions .
- Intermediate Stability : Air- or moisture-sensitive intermediates require inert atmospheres .
What methodologies are used to evaluate the biological activity of this compound?
Q. Advanced Biological Screening
- In Vitro Assays : Test kinase inhibition (IC₅₀) using ATP-competitive binding assays .
- Antimicrobial Studies : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .
- Computational Docking : Predict binding affinity to targets like hypoxanthine-guanine phosphoribosyltransferase .
How can reaction yields be optimized for scaled-up synthesis?
Q. Advanced Optimization
- Solvent Optimization : Replace THF with DMF to enhance solubility of bulky intermediates .
- Catalyst Recycling : Immobilize RhIII on solid supports to reduce costs .
- Microwave Assistance : Reduce reaction times from days to hours while maintaining >90% yield .
What structural modifications enhance its bioactivity?
Q. Advanced Structure-Activity Relationships (SAR)
Q. Table 2: Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Chloro derivative | Kinase X | 12.3 | |
| 6-Methyl derivative | Antimicrobial | MIC = 8 µg/mL |
What are the recommended storage conditions to ensure long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
